4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Catalog No.
S995981
CAS No.
1803832-70-3
M.F
C9H4F5NO2
M. Wt
253.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

CAS Number

1803832-70-3

Product Name

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

IUPAC Name

4-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile

Molecular Formula

C9H4F5NO2

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)7(3-6)17-9(12,13)14/h1-3,8H

InChI Key

TULSKQROKLOVNR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)C#N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)C#N

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by its molecular formula C9H4F5NO2C_9H_4F_5NO_2 and a molecular weight of approximately 187.12 g/mol. The structure features a benzene ring with two significant substituents: a difluoromethoxy group and a trifluoromethoxy group, both of which are known to impart unique chemical properties to the compound. The presence of these fluorinated groups enhances the compound's stability and reactivity, making it a subject of interest in various fields including medicinal chemistry and materials science .

  • Substitution Reactions: The electron-withdrawing nature of the difluoromethoxy and trifluoromethoxy groups makes the compound susceptible to nucleophilic substitution reactions.
  • Oxidation and Reduction: The benzonitrile core can be modified through oxidation and reduction processes, allowing for the synthesis of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents employed .

The biological activity of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is under investigation, particularly in the context of its potential medicinal applications. The unique electronic properties conferred by the fluorinated groups may influence its interaction with biological targets, potentially modulating various biological pathways. Preliminary studies suggest that compounds with similar structures can exhibit significant activity against certain diseases, although specific data on this compound's biological effects remain limited .

The synthesis of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile typically involves:

  • Trifluoromethylation: This process introduces the trifluoromethoxy group onto a suitable benzonitrile scaffold, often utilizing specialized trifluoromethylation reagents.
  • Difluoromethoxylation: Similarly, the difluoromethoxy group is introduced through selective reactions that incorporate fluorinated methoxy groups.

Recent advancements in synthetic methodologies have improved the efficiency and yield of these processes, making them more accessible for laboratory and industrial applications .

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceuticals.
  • Material Science: In the development of new materials that require enhanced stability or specific reactivity profiles.
  • Research: It serves as a tool for studying interactions in biological systems due to its unique chemical properties .

Interaction studies involving 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile focus on its ability to bind with various molecular targets. The functional groups present can facilitate hydrogen bonding and other non-covalent interactions, which are crucial in determining the compound's reactivity and binding affinity. Understanding these interactions is essential for elucidating its potential therapeutic mechanisms .

Several compounds share structural similarities with 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Hydroxy-2-(trifluoromethoxy)benzonitrile1261648-89-80.98
2-(Difluoromethoxy)benzonitrile56935-78-50.96
4-(Trifluoromethoxy)benzonitrile332-25-20.92
4-Hydroxy-3-(trifluoromethoxy)benzonitrile1093397-72-80.87
3-(Difluoromethoxy)benzonitrile97582-88-20.87

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of difluoromethoxy and trifluoromethoxy groups in 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile distinguishes it from others, potentially leading to unique chemical behaviors and biological activities .

XLogP3

3.7

Dates

Modify: 2023-08-16

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